molecular formula C24H23N3O4 B2526368 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate CAS No. 939157-66-1

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate

Cat. No.: B2526368
CAS No.: 939157-66-1
M. Wt: 417.465
InChI Key: QBDRSKQQGWFPGF-UHFFFAOYSA-N
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Description

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core, a furan ring, and a cyanocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, which can be synthesized through the Pfitzinger reaction or the Skraup synthesis. The furan ring is then introduced via a Friedel-Crafts acylation reaction. The cyanocyclohexyl group is added through a nucleophilic substitution reaction, where a cyanide ion reacts with a cyclohexyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used include dichloromethane, toluene, and acetonitrile, while catalysts like Lewis acids (e.g., aluminum chloride) are employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyanocyclohexyl group can be reduced to an amine.

    Substitution: The quinoline core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and quinoline N-oxides.

    Reduction: Amines and reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The furan ring can form reactive intermediates that interact with cellular proteins, leading to the inhibition of enzymatic activity. The cyanocyclohexyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a simpler structure.

    Quinoline-4-carboxylic acid: A precursor for various quinoline-based drugs.

    2-(Furan-2-yl)quinoline: Lacks the cyanocyclohexyl group, resulting in different chemical properties.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(furan-2-yl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-16(22(28)27-24(15-25)11-5-2-6-12-24)31-23(29)18-14-20(21-10-7-13-30-21)26-19-9-4-3-8-17(18)19/h3-4,7-10,13-14,16H,2,5-6,11-12H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDRSKQQGWFPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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